molecular formula C23H20ClN5O2 B2829327 1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326881-31-5

1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B2829327
Numéro CAS: 1326881-31-5
Poids moléculaire: 433.9
Clé InChI: AAARNPSBENDQPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a 3-ethoxybenzyl carboxamide at position 2. The 3-ethoxybenzyl group enhances lipophilicity and metabolic stability, while the pyridin-3-yl moiety may influence target selectivity .

Propriétés

IUPAC Name

1-(4-chlorophenyl)-N-[(3-ethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2/c1-2-31-20-7-3-5-16(13-20)14-26-23(30)21-22(17-6-4-12-25-15-17)29(28-27-21)19-10-8-18(24)9-11-19/h3-13,15H,2,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAARNPSBENDQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group.

    Attachment of the ethoxybenzyl group: This can be done through a nucleophilic substitution reaction.

    Incorporation of the pyridinyl group:

    Formation of the carboxamide group: This final step involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide group.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Applications De Recherche Scientifique

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: In biological research, this compound can be used as a tool to study the mechanisms of action of triazole derivatives and their interactions with biological macromolecules.

    Materials Science: This compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mécanisme D'action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately resulting in its observed biological effects. The exact molecular pathways involved may vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Antitumor Activity: Substituent Effects on Triazole Derivatives

  • 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide: This c-Met inhibitor shares the 4-chlorophenyl and carboxamide groups but replaces pyridin-3-yl with a trifluoromethyl group.

Table 1: Antitumor Activity of Triazole Derivatives

Compound Substituents (Position 4/5) GP (%) (NCI-H522)
Target Compound N-(3-ethoxybenzyl), pyridin-3-yl Data pending
Ethyl 1-phenyl-5-(pyridin-3-yl)-... Ethyl ester, pyridin-3-yl 70.94
1-(4-Chlorophenyl)-5-(CF₃)-COOH Carboxylic acid, CF₃ 68.09

Structural and Conformational Analysis

  • Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate :
    X-ray crystallography reveals a 74.02° twist between the triazole and pyridin-3-yl rings due to steric hindrance from the formyl group. This angle is larger than in analogs with methyl or phenyl substituents (e.g., 50.3° in ethyl 5-methyl-1-(pyridin-3-yl)-...), suggesting that bulkier groups like the 3-ethoxybenzyl carboxamide in the target compound may further influence molecular conformation and binding .
  • N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide :
    Replacing the 3-ethoxybenzyl with a 2-fluorophenylmethyl group introduces electronegative fluorine but reduces steric bulk. This modification could alter receptor affinity or metabolic stability compared to the target compound .

Table 2: Conformational Angles in Triazole Derivatives

Compound Twist Angle (°) Substituent (Position 4)
Target Compound Not reported 3-ethoxybenzyl
Ethyl 5-formyl-1-(pyridin-3-yl)-... 74.02 Ethyl ester
Ethyl 5-methyl-1-(pyridin-3-yl)-... 50.3 Methyl

Receptor Binding and Selectivity

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide: A pyrazole-based cannabinoid CB1 antagonist (IC₅₀ = 0.139 nM) shares the carboxamide group but uses a pyrazole core.
  • Hsp90 Inhibitors with Pyridin-4-yl Substituents : Compounds like 1-[2,4-bis(benzyloxy)-5-isopropylphenyl]-N-[2,6-difluoro-3-(propylsulfonamido)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide demonstrate multi-target activity. The target compound’s pyridin-3-yl group may shift selectivity toward kinases or receptors preferring meta-substituted pyridines .

Activité Biologique

1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, with CAS Number 1326881-31-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23_{23}H20_{20}ClN5_5O2_2
  • Molecular Weight : 433.9 g/mol

The compound's biological activity is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition :
    • It has been shown to inhibit certain enzymes, particularly those involved in neurodegenerative diseases. For instance, triazole derivatives often exhibit acetylcholinesterase (AChE) inhibition, which is crucial for treating Alzheimer's disease .
  • Antimitotic Activity :
    • Research indicates that this compound may induce apoptosis in cancer cells by causing cell cycle arrest at the G2/M phase. This mechanism was observed in A549 lung cancer cells, suggesting its potential as an antitumor agent .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedIC50_{50} ValueNotes
AChE Inhibition0.13 µMHigh selectivity over butyrylcholinesterase (BuChE)
Antimitotic EffectsN/AInduces apoptosis in A549 cells
Neuroprotective EffectsN/APotential for cognitive enhancement

Case Studies

  • Neuroprotective Effects :
    A study highlighted the neuroprotective properties of triazole-containing compounds, including our target compound. These properties were linked to their ability to inhibit AChE effectively, leading to increased acetylcholine levels in the brain, which is beneficial for cognitive functions .
  • Anticancer Potential :
    In vitro studies demonstrated that the compound could significantly reduce cell viability in various cancer cell lines. The mechanism involves triggering apoptotic pathways and disrupting the cell cycle .

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-N-(3-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach, to construct the triazole core. Key steps include:

  • Azide preparation : Reacting 4-chlorophenyl azide with propargyl derivatives under controlled conditions.
  • Alkyne functionalization : Introducing the pyridin-3-yl and 3-ethoxybenzyl groups via nucleophilic substitution or coupling reactions.
  • Reaction optimization : Solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM), with copper(I) iodide as a catalyst, improve yield (65–85%) and regioselectivity . Post-synthesis purification involves high-performance liquid chromatography (HPLC) to isolate the target compound .

Q. How is structural characterization performed for this compound?

Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 420.1) .
  • X-ray crystallography : SHELX software refines crystallographic data to determine bond lengths (e.g., triazole C–N bonds: 1.31–1.34 Å) and torsion angles .

Q. What are the key structural features influencing bioactivity?

The triazole core enables hydrogen bonding with biological targets, while substituents modulate activity:

  • 4-Chlorophenyl : Enhances lipophilicity and membrane permeability.
  • Pyridin-3-yl : Participates in π-π stacking with aromatic residues in enzymes.
  • 3-Ethoxybenzyl : Improves solubility via ether linkages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 2–50 µM) may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
  • Structural analogs : Compare derivatives (e.g., 3-methoxy vs. 3-ethoxy substituents) to isolate substituent effects .
  • Target selectivity : Use kinase profiling assays to identify off-target interactions .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Substituent modification : Replace the 3-ethoxy group with polar groups (e.g., hydroxyl or amine) while retaining the triazole core.
  • Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) for in vitro assays.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetate) at the benzyl position .

Q. How are computational methods applied to study this compound’s mechanism?

  • Molecular docking : Predict binding modes to targets like EGFR kinase (PDB ID: 1M17) with AutoDock Vina.
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories using GROMACS.
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.7) .

Methodological Challenges and Solutions

Q. How to address low yields in triazole ring formation?

  • Catalyst screening : Test Cu(I)/Cu(II) ratios (e.g., CuI vs. CuSO₄/ascorbate) to optimize cycloaddition efficiency.
  • Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 2 hrs at 80°C .

Q. What are common impurities, and how are they controlled?

  • Byproducts : Unreacted azides or alkynes detected via thin-layer chromatography (TLC).
  • Mitigation : Use excess alkyne (1.2 eq.) and iterative HPLC purification (C18 column, acetonitrile/water gradient) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.